![molecular formula C15H10Cl2N2O3 B5778280 N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B5778280.png)
N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world.
Mechanism of Action
N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have antioxidant properties and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using diclofenac in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the effects of COX inhibition on various biological processes. However, one limitation is that it can have variable effects depending on the dose and duration of treatment, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on diclofenac. One area of interest is its potential as a treatment for cancer, particularly in combination with other drugs. Another area of interest is its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, there is ongoing research into the development of new NSAIDs with improved safety and efficacy profiles.
Synthesis Methods
N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2-amino-5-chlorobenzophenone with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and postoperative pain. In addition, it has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-10-6-5-9(7-11(10)17)18-14(20)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADHJCQRDNCVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
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